2-(4-Chlorophenyl)pyrrolidine
Overview
Description
“2-(4-Chlorophenyl)pyrrolidine” is a chemical compound with the linear formula C10H12ClN . It has a molecular weight of 181.66 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
Pyrrolidine derivatives, including “this compound”, can be synthesized using different strategies . One approach involves ring construction from different cyclic or acyclic precursors, while another involves the functionalization of preformed pyrrolidine rings . For instance, starting from (2S,4R)-4-hydroxyproline, a new series of pyrrolidine derivatives can be synthesized .
Molecular Structure Analysis
The molecular structure of “this compound” has been characterized and confirmed through several dimeric forms optimized at three DFT levels . The effect of different substituents on the vibrational spectra, particularly on the triazole ring, and how they affect the molecular properties have been established .
Chemical Reactions Analysis
Pyrrolidine derivatives, including “this compound”, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .
Physical and Chemical Properties Analysis
Scientific Research Applications
Stereoselective Behavior in Medicinal Chemistry
1-[(4-chlorophenyl)sulfonyl]-2-(2-thienyl)pyrrolidine, a compound related to 2-(4-Chlorophenyl)pyrrolidine, has been studied for its stereoselective behavior as a blocker of cardiovascular L-type calcium channels. The research involves separating enantiomers, studying functional, electrophysiological, and binding properties, and performing in silico superimpositions with diltiazem, a known calcium channel blocker. This study contributes to understanding the cardiac stereoselectivity and vascular stereospecificity of such compounds (Carosati et al., 2009).
Synthesis of Arylsulfonylpyrrolidines
A study focused on the synthesis of 1-(arylsulfonyl)pyrrolidines from phenols and a derivative of this compound. This reaction represents a convenient method for synthesizing pyrrolidine-1-sulfonylarene derivatives, highlighting the versatility of this compound in synthetic organic chemistry (Smolobochkin et al., 2017).
Role in Coordination Chemistry
Research on Co(III) complexes incorporating pyrrolidine, including this compound, has been conducted. These studies involve synthesis, characterization, and X-ray diffraction analysis, providing insights into the structural and bonding aspects in coordination chemistry (Amirnasr et al., 2001).
Crystallography and Molecular Structure
The molecular and crystal structures of compounds containing the this compound framework have been extensively studied. These studies offer valuable information on the conformation, bonding, and intermolecular interactions of such compounds, contributing to the field of crystallography and molecular modeling (Sundar et al., 2011).
Antimicrobial Activity
A novel bicyclic thiohydantoin fused to pyrrolidine, incorporating the this compound structure, has been synthesized and tested for its antimicrobial activity. This research highlights the potential of such compounds in the development of new antimicrobial agents (Nural et al., 2018).
Safety and Hazards
“2-(4-Chlorophenyl)pyrrolidine” is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, wearing protective equipment, and ensuring adequate ventilation .
Future Directions
Pyrrolidines, pyrrolidine-alkaloids, and pyrrolidine-based hybrid molecules are present in many natural products and pharmacologically important agents . Their key roles in pharmacotherapy make them a versatile scaffold for designing and developing novel biologically active compounds and drug candidates . Therefore, the exploration of pyrrolidine derivatives, including “2-(4-Chlorophenyl)pyrrolidine”, is expected to continue, especially in the field of drug research and development .
Mechanism of Action
Target of Action
It is known that pyrrolidine derivatives, which include 2-(4-chlorophenyl)pyrrolidine, have been used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
It is known that the pyrrolidine ring and its derivatives can lead to a different biological profile of drug candidates due to their different binding mode to enantioselective proteins .
Biochemical Pathways
Pyrrolidine derivatives have been reported to exhibit a wide range of important activities such as antimicrobial, antiviral, anticancer, anti-inflammatory, anticonvulsant, cholinesterase inhibition, and carbonic anhydrase inhibition .
Pharmacokinetics
It is known that the introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
It is known that pyrrolidine derivatives have been reported to exhibit a wide range of important activities such as antimicrobial, antiviral, anticancer, anti-inflammatory, anticonvulsant, cholinesterase inhibition, and carbonic anhydrase inhibition .
Action Environment
It is known that the compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°c .
Biochemical Analysis
Biochemical Properties
2-(4-Chlorophenyl)pyrrolidine plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with metalloproteinase receptors, specifically the MMP-2 metalloproteinase receptor, through hydrogen bond-type interactions . These interactions are essential for understanding the compound’s role in modulating enzymatic activity and influencing biochemical pathways.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s ability to form hydrogen bonds with metalloproteinase receptors highlights its role in enzyme modulation . Additionally, its influence on gene expression can lead to significant changes in cellular function and biochemical pathways, making it a valuable tool for studying molecular mechanisms in biochemical research.
Properties
IUPAC Name |
2-(4-chlorophenyl)pyrrolidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN/c11-9-5-3-8(4-6-9)10-2-1-7-12-10/h3-6,10,12H,1-2,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIHHGGKKRPPWSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00343808 | |
Record name | 2-(4-Chlorophenyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00343808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38944-14-8 | |
Record name | 2-(4-Chlorophenyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00343808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-chlorophenyl)pyrrolidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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